Liguzinediol

Catalog No.
S533159
CAS No.
909708-65-2
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liguzinediol

CAS Number

909708-65-2

Product Name

Liguzinediol

IUPAC Name

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3

InChI Key

DLCVYRQRINMKBM-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)CO)C)CO

solubility

Soluble in DMSO

Synonyms

2,5-dihydroxymethyl-3,6-dimethylpyrazine, liguzinediol

Canonical SMILES

CC1=C(N=C(C(=N1)CO)C)CO

The exact mass of the compound Liguzinediol is 168.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Liguzinediol, chemically known as 2,5-dimethyl-3,6-dimethyl-pyrazine, is a derivative of ligustrazine, which has undergone structural modifications to enhance its pharmacological properties. This compound is primarily recognized for its cardioprotective effects and potential therapeutic applications in treating heart-related ailments. Liguzinediol exhibits a unique structure characterized by a pyrazine ring with two methyl groups at the 2 and 5 positions and additional dimethyl substitutions at the 3 and 6 positions, contributing to its biological activity and stability .

, particularly during its synthesis. The most notable reaction involves the formation of hydroxymethyl radicals, which play a crucial role in the production of liguzinediol from intermediate compounds. In a typical synthesis pathway, liguzinediol is produced through the reaction of pyrazine derivatives with hydroxymethyl radicals generated from hydrogen peroxide and methanol . The reaction can be summarized as follows:

  • Formation of Hydroxymethyl Radical:
    • Hydrogen peroxide reacts with iron ions in methanol.
  • Attack on Pyrazine Ring:
    • The hydroxymethyl radical attacks the pyrazine ring to form an intermediate compound (impurity-1).
  • Conversion to Liguzinediol:
    • Impurity-1 further reacts with another hydroxymethyl radical to yield liguzinediol.

Liguzinediol has demonstrated significant biological activity, particularly in cardiovascular health. Research indicates that it exerts positive inotropic effects without inducing arrhythmias, making it a potential candidate for heart failure treatment. It has been shown to improve cardiac function by inhibiting myocardial cell apoptosis and reducing cardiac fibrosis in both in vivo and in vitro studies . Additionally, liguzinediol modulates the Renin–Angiotensin–Aldosterone System (RAAS), inflammation, and oxidative stress, contributing to its protective effects against congestive heart failure .

The synthesis of liguzinediol involves several methods, primarily focusing on optimizing yields and purity. The general synthetic route includes:

  • Starting Materials: Pyrazine derivatives are used as the primary starting materials.
  • Reagents: Hydrogen peroxide and methanol are typically employed to generate hydroxymethyl radicals.
  • Reaction Conditions: The reaction conditions are adjusted to control the concentration of radicals and optimize the yield of liguzinediol while minimizing byproducts .

Example Synthesis Reaction

text
Hydrogen Peroxide + Methanol + Pyrazine Derivative → Hydroxymethyl Radical → Liguzinediol

Liguzinediol's primary applications are in pharmacology and medicinal chemistry, particularly for:

  • Cardiovascular Treatments: As a potential treatment for heart failure due to its positive inotropic effects.
  • Heart Protection: Its ability to mitigate cardiac fibrosis and apoptosis makes it valuable for protecting against heart damage during chemotherapy or other stressors .
  • Research: Used in studies exploring mechanisms of cardiac protection and drug development.

Studies have indicated that liguzinediol interacts with several biological pathways related to cardiac function:

  • Calcium Handling: It enhances sarcoplasmic reticulum calcium transients, which is crucial for cardiac muscle contraction .
  • Apoptosis Regulation: Liguzinediol influences apoptotic pathways by regulating proteins such as Bcl-2, thus promoting cell survival .
  • Inflammatory Response: It modulates inflammatory markers associated with heart disease, indicating a broader role in cardiovascular health .

Liguzinediol shares structural similarities with various compounds but stands out due to its specific modifications and biological activities. Below is a comparison with some similar compounds:

Compound NameStructure CharacteristicsUnique Features
LigustrazinePyrazine derivativePrecursor to liguzinediol; less potent
3-DimethylpyrazinePyrazine with one methyl groupLacks the additional modifications seen in liguzinediol
2-Methyl-3-pyrazinylmethanolSimple pyrazine derivativeLess complex; different pharmacological profile

Liguzinediol's unique combination of methyl substitutions on the pyrazine ring enhances its stability and biological activity compared to these similar compounds.

Minici Reaction-Based Synthesis from 2,5-Dimethylpyrazine

The Minici reaction provides a foundational approach for the synthesis of liguzinediol from 2,5-dimethylpyrazine precursors. This methodology involves the radical-mediated hydroxymethylation of pyrazine derivatives under specific reaction conditions. Mitchell and co-workers developed a pioneering Minici-type procedure for the hydroxymethylation of pyridines using N-methoxypyridinium derivatives, which served as a template for pyrazine hydroxymethylation strategies [4].

The general synthetic route follows the mechanism where hydrogen peroxide and methanol combine with pyrazine derivatives to form the desired hydroxymethyl radicals. The reaction proceeds through a chain mechanism initiated by the fragmentation of methoxyl radicals that sustain the process via hydrogen atom abstraction from methanol [4]. The oxidant, typically ammonium persulfate, is used in substoichiometric amounts to initiate the reaction.

Research has shown that the synthesis of 2,5-dimethylpyrazine from L-threonine provides an important precursor pathway [5] [6]. The biosynthetic route involves L-threonine 3-dehydrogenase catalyzing the conversion of L-threonine to aminoacetone, which subsequently undergoes non-enzymatic condensation to form the pyrazine ring system [6]. This biocatalytic approach has achieved yields up to 2897.30 mg/L under optimized conditions with residence times of 12-24 hours [5].

Radical-Mediated Hydroxymethylation Pathways

Radical-mediated hydroxymethylation represents a critical pathway for liguzinediol synthesis, involving the generation of hydroxyl radicals that facilitate the introduction of hydroxymethyl groups onto the pyrazine ring. The mechanism involves the formation of hydroxyl radicals from hydrogen peroxide, which then abstract hydrogen atoms from methanol to generate formaldehyde and methanol products [7].

The radical termination process involves several competing pathways. Studies using deuterium-labeled Hantzsch ester and solvents have demonstrated that radical termination occurs primarily through hydrogen atom transfer processes rather than single-electron oxidation [8]. The choice of solvent significantly influences the reactivity and selectivity of these radical processes, with trifluoroethanol serving as an excellent hydrogen-bond donor that stabilizes radical intermediates [8].

Copper-catalyzed hydroxymethylation has emerged as an environmentally benign alternative to traditional methods. Under syngas pressure, copper catalysts facilitate the formation of hydroxymethyl groups through a mechanism involving copper hydride intermediates [9] [10]. The reaction pathway involves the formation of LCuH complexes that insert into double bonds, followed by CO insertion and subsequent rearrangement to produce the desired hydroxymethylated products [9].

Catalytic Systems for Yield Enhancement

Several catalytic systems have been developed to enhance the yield and selectivity of liguzinediol synthesis. The dicyclohexylcarbodiimide and 4-dimethylaminopyridine coupling system represents a widely used approach for esterification and amidation reactions [11] [12]. This system operates through the activation of carboxyl groups by dicyclohexylcarbodiimide, followed by nucleophilic attack facilitated by 4-dimethylaminopyridine as a catalyst [11].

Bayesian optimization has emerged as a powerful tool for reaction optimization, demonstrating significant improvements in yield optimization for complex organic transformations [13] [14]. Multi-task Bayesian optimization approaches have shown the ability to reduce the number of required experiments from over 750 (traditional design of experiments) to as few as 23 experiments while achieving optimal reaction conditions [13]. The optimization parameters typically include temperature, residence time, catalyst concentration, and solvent selection.

Enzymatic catalysis offers another pathway for yield enhancement. Ene-reductases have demonstrated promiscuous activity in reducing oximes to amines, providing a chemoenzymatic route to liguzinediol synthesis [15] [16]. The reaction shows excellent stereoselectivity with greater than 98% enantiomeric excess when using appropriate enzyme systems under optimized conditions [16].

Manganese pincer complexes have shown exceptional catalytic activity for pyrazine synthesis from β-amino alcohols. Complex 2a achieves 95% yield of 2,5-diphenylpyrazine under optimized conditions using potassium hydride as base in toluene at 150°C [17]. The catalyst system demonstrates broad substrate scope and functional group tolerance.

Purification Techniques and Chromatographic Separation

Purification of liguzinediol requires sophisticated chromatographic techniques due to its polar nature and potential for hydrogen bonding. Column chromatography using silica gel represents the primary purification method, though special considerations are necessary for pyrazine derivatives [18].

Flash chromatography optimization requires careful selection of silica gel mesh size. For liguzinediol purification, 40-63 μm silica gel provides optimal balance between resolution and flow rate [19]. Smaller particle sizes (20-45 μm) improve separation efficiency but require higher pressures and longer elution times [20]. The choice between different mesh sizes depends on the desired resolution and the similarity of retention factors between liguzinediol and impurities.

Solvent system selection follows the general elution strength sequence, with petroleum ether-ethyl acetate mixtures (3:1 to 1:1) commonly employed for pyrazine separations [21] [18]. The purification process benefits from multiple column chromatography steps, with initial separation using 90:10 hexane-ethyl acetate providing separation based on total alkyl substituent content [18].

Preparative high-performance liquid chromatography offers superior resolution for compounds with very similar retention factors. This technique enables the isolation of quantities ranging from micrograms to grams, depending on column dimensions and injection volumes [22] [23]. The primary objective shifts from analytical peak shape to maximizing recovery of pure compound in the most economical manner [23].

Recrystallization provides an alternative purification approach, particularly effective for liguzinediol due to its crystalline nature. The compound crystallizes in the monoclinic system with space group P21/n, forming S2-symmetric conformations stabilized by intermolecular hydrogen bonds [24]. Suitable recrystallization solvents include 50% ethanol or ethyl acetate, with the crystal structure facilitating purification through selective crystallization [24].

Preparative thin-layer chromatography serves as a valuable technique for small-scale purification (typically less than 100 mg) of compounds with very similar retention factors [25] [26]. This method allows multiple serial developments and gradient-free separations, making it particularly useful for final purification steps in liguzinediol synthesis [25]. The technique employs glass plates coated with 250-2000 μm thick silica layers, enabling separation of compounds that co-elute through flash column chromatography [25].

The solvent-antisolvent recrystallization method has proven effective for optimizing crystal morphology and improving filtration characteristics [27]. Using N-methylpyrrolidinone as solvent and ethanol as antisolvent, aspect ratios can be reduced from 3.47 to 1.04, while roundness values increase from 0.47 to 0.88 [27]. This approach significantly improves the handling characteristics of the crystalline product.

Temperature and pressure optimization studies have demonstrated the importance of reaction conditions for maximizing yield. High-pressure synthesis conditions (0.15-0.25 MPa) combined with elevated temperatures enhance reaction rates and improve overall conversion efficiency [28]. Orthogonal experimental design approaches enable systematic optimization of multiple variables simultaneously, reducing the number of required experiments while achieving optimal conditions [28].

The integration of multiple purification techniques in sequence often provides superior results compared to single-step purification. The combination of initial flash chromatography followed by preparative thin-layer chromatography and final recrystallization enables the isolation of highly pure liguzinediol suitable for biological evaluation and pharmaceutical applications [21] [29].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the primary structural elucidation technique for liguzinediol characterization. Both proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) analyses are routinely performed using high-field spectrometers operating at 500 megahertz and 125 megahertz frequencies, respectively [1] [2]. The spectroscopic analyses are typically conducted in deuterated chloroform as the solvent system, providing optimal resolution for the pyrazine ring system and hydroxymethyl substituents.

The ¹H nuclear magnetic resonance spectrum of liguzinediol exhibits characteristic chemical shifts corresponding to the hydroxymethyl protons and the methyl groups attached to the pyrazine ring [1]. The hydroxymethyl protons appear as distinctive singlets in the downfield region, while the methyl substituents on the pyrazine ring generate sharp singlets in the upfield portion of the spectrum. The integration patterns and coupling constants provide definitive structural confirmation of the 2,5-dimethylol-3,6-dimethylpyrazine framework.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule [1]. The pyrazine ring carbons exhibit characteristic chemical shifts in the aromatic region, while the hydroxymethyl carbons and methyl carbons appear at their respective diagnostic positions. The carbon multiplicities determined through distortionless enhancement by polarization transfer experiments confirm the number of hydrogen atoms attached to each carbon center.

Infrared Spectroscopy

Infrared spectroscopy provides crucial functional group identification for liguzinediol through characteristic vibrational frequencies [1]. The infrared spectrum displays diagnostic absorption bands corresponding to the hydroxyl groups, methyl groups, and the pyrazine ring system. The broad absorption in the 3200-3600 wavenumber region indicates the presence of hydroxyl groups, while the aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide fingerprint identification of the pyrazine heterocycle.

The methyl carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, confirming the presence of the methyl substituents. The carbon-oxygen stretching vibrations of the hydroxymethyl groups contribute to the complex fingerprint region below 1500 wavenumbers, providing additional structural confirmation.

Mass Spectrometry

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions and characteristic fragmentation patterns [1]. The molecular ion peak appears at mass-to-charge ratio 169.0972 for the protonated molecular ion [M+H]⁺, confirming the molecular formula C₈H₁₂N₂O₂ with an exact mass of 168.0899 [3] [4]. The base peak and fragmentation patterns provide structural verification through characteristic loss of hydroxymethyl groups and methyl radicals.

High-resolution mass spectrometry using time-of-flight analyzers achieves mass accuracy within 5 parts per million, enabling definitive molecular formula determination [5]. The tandem mass spectrometry experiments reveal fragmentation pathways that support the proposed liguzinediol structure through characteristic neutral losses and rearrangement processes.

X-Ray Diffraction Analysis of Crystal Polymorphs

Crystal Structure Determination

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional molecular structure of liguzinediol [6] [7]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, representing the most commonly observed space group for organic compounds [6]. The unit cell parameters include a = 4.0560(8) Ångströms, b = 12.280(3) Ångströms, c = 8.5370(17) Ångströms, and β = 96.93(3)°, with two formula units per unit cell (Z = 2) [6].

The crystal structure determination employed standard single-crystal X-ray diffraction techniques using molybdenum Kα radiation (λ = 0.71073 Ångströms) [6]. Data collection typically covers the complete reciprocal space within the range 2θ = 3-55°, ensuring adequate resolution for precise structural parameters. The structure solution utilizes direct methods or Patterson synthesis techniques, followed by full-matrix least-squares refinement on F² to achieve reliable atomic coordinates and thermal parameters.

Molecular Conformation and Packing

The liguzinediol molecule adopts an S₂-symmetric conformation in the crystal lattice [6]. This symmetry element relates the two hydroxymethyl substituents through a two-fold rotation axis, resulting in an energetically favorable molecular geometry. The pyrazine ring system maintains planarity, with the hydroxymethyl groups extending outward from the ring plane to minimize steric interactions.

The crystal packing is stabilized by weak hydrogen bonding interactions between the hydroxyl hydrogen atoms and the neighboring pyrazine nitrogen atoms [6]. These intermolecular contacts create a three-dimensional network that contributes to the overall crystal stability. The hydrogen bonding pattern influences the physical properties of the crystalline material, including melting point, dissolution characteristics, and mechanical properties.

Crystallization Conditions and Polymorph Screening

Liguzinediol crystals suitable for X-ray diffraction analysis can be obtained through recrystallization from 50% ethanol or ethyl acetate solutions [6]. The crystallization conditions significantly influence crystal quality, with slow cooling and controlled supersaturation producing the optimal single crystals. Temperature control during crystallization prevents the formation of microcrystalline material that would be unsuitable for single-crystal analysis.

Polymorph screening investigations examine the potential for alternative crystal forms under different crystallization conditions. Variables including solvent composition, temperature, cooling rate, and seeding protocols are systematically evaluated to identify potential polymorphic forms. Each polymorph would exhibit distinct unit cell parameters and potentially different physical properties, requiring separate characterization through X-ray diffraction analysis.

Chromatographic Purity Assessment (High-Performance Liquid Chromatography, Gas Chromatography)

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the primary analytical technique for liguzinediol purity assessment and quantitative analysis [5] [1]. The optimized chromatographic method employs a Phecda C₁₈ reversed-phase column (4.6 millimeters × 250 millimeters, 5 micrometers particle size) with gradient elution using methanol and deionized water as the mobile phase components [1]. Detection is achieved through ultraviolet absorption at 278 nanometers wavelength, corresponding to the π → π* electronic transitions of the pyrazine chromophore.

The analytical conditions include an injection volume of 20 microliters, flow rate of 1.0 milliliters per minute, column temperature of 30°C, and total run time of 20 minutes [1]. These parameters provide adequate resolution for separation of liguzinediol from related impurities while maintaining reasonable analysis time. The method validation follows International Conference on Harmonization Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

System suitability testing ensures consistent chromatographic performance through evaluation of retention time, peak area, resolution, tailing factor, and theoretical plate count [1]. The purity specification requires not less than 98.0% liguzinediol by high-performance liquid chromatography analysis, with individual impurities limited to 1.0% and total impurities not exceeding 2.0%.

Impurity Profiling and Identification

Comprehensive impurity profiling identifies and characterizes process-related impurities and degradation products [5]. The high-performance liquid chromatography method successfully resolves two major impurities designated as impurity-1 and impurity-2 [5]. Structural elucidation employs liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS-MS) combined with nuclear magnetic resonance spectroscopy and infrared spectroscopy [5].

Impurity-1 is characterized as 2-hydroxymethyl-3,6-dimethylpyrazine, representing a mono-hydroxymethyl analog of liguzinediol [5]. Impurity-2 is identified as 2-hydroxymethyl-3,5,6-trimethylpyrazine, containing an additional methyl substituent on the pyrazine ring [5]. Both impurities are chemically synthesized as reference standards to enable accurate quantitation and method validation.

The formation mechanisms of these impurities are proposed to involve incomplete hydroxymethylation reactions during liguzinediol synthesis [5]. Process optimization focuses on controlling reaction conditions to minimize impurity formation while maintaining acceptable yield of the desired product.

Gas Chromatography Considerations

Gas chromatography analysis of liguzinediol presents significant technical challenges due to the thermal instability of the hydroxymethyl functional groups. The compound may undergo thermal decomposition at the elevated temperatures required for gas chromatographic analysis, limiting the direct applicability of this technique. Injection port temperatures typically range from 200-300°C, which may exceed the thermal stability threshold of liguzinediol.

Derivatization strategies could potentially enable gas chromatographic analysis by converting the hydroxyl groups to more thermally stable derivatives such as trimethylsilyl ethers or acetate esters. These derivatives would exhibit enhanced volatility and thermal stability, making them suitable for gas chromatographic separation. However, the derivatization process adds complexity and potential sources of analytical error.

When applicable, gas chromatography could provide valuable information for impurity analysis and degradation product identification. Capillary columns with appropriate stationary phases would be selected based on the volatility and polarity characteristics of the derivatized compounds. Detection would employ flame ionization detection or mass spectrometry to achieve adequate sensitivity and selectivity.

Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative assessment of liguzinediol thermal stability through measurement of mass changes as a function of temperature. The analysis typically employs a temperature range from ambient conditions to 600°C with a standard heating rate of 10°C per minute under either nitrogen (inert) or air (oxidative) atmospheres. Sample sizes of 2-10 milligrams provide adequate sensitivity while minimizing thermal gradients within the sample.

The thermogravimetric profile reveals the onset temperature of thermal decomposition, the temperature range of major mass loss events, and the residual mass at elevated temperatures. Initial mass loss may correspond to desorption of surface moisture or residual solvents, while subsequent mass loss events indicate thermal decomposition of the organic framework. The decomposition temperature provides a critical parameter for establishing safe processing and storage conditions.

Kinetic analysis of the thermogravimetric data enables determination of activation energy and pre-exponential factor for the thermal decomposition process. Multiple heating rate experiments support isoconversional kinetic analysis methods such as the Kissinger equation or the Ozawa-Flynn-Wall method. These calculations provide fundamental thermodynamic parameters that predict long-term stability under various temperature conditions.

Differential Scanning Calorimetry

Differential scanning calorimetry complements thermogravimetric analysis by measuring heat flow changes associated with thermal transitions. The technique detects endothermic and exothermic events including melting, crystallization, glass transitions, and decomposition reactions. Temperature ranges typically span from subambient conditions to 600°C, depending on the specific thermal events of interest.

The melting point determination provides a fundamental physical constant for liguzinediol identification and purity assessment. Sharp, well-defined melting endotherms indicate high purity, while broad or multiple melting peaks suggest the presence of impurities or polymorphic forms. The enthalpy of fusion calculated from the melting endotherm provides thermodynamic data for solubility predictions and polymorph stability relationships.

Thermal decomposition events appear as exothermic peaks in the differential scanning calorimetry trace, often corresponding to the mass loss events observed in thermogravimetric analysis. The combination of both techniques provides comprehensive thermal characterization, distinguishing between processes that involve mass loss (decomposition, sublimation) and those that do not (melting, crystallization).

Isothermal Stability Studies

Isothermal stability studies evaluate liguzinediol degradation under constant temperature conditions representative of storage and processing environments. These investigations employ multiple temperature levels spanning the anticipated use conditions, typically including accelerated conditions at elevated temperatures to enable practical study timelines.

Sample analysis at predetermined time intervals quantifies the remaining liguzinediol content and identifies degradation products through high-performance liquid chromatography analysis. The degradation follows kinetic models that enable prediction of shelf life and establishment of appropriate storage conditions. First-order kinetics are commonly observed for pharmaceutical compounds, allowing application of the Arrhenius equation to extrapolate long-term stability from accelerated studies.

The activation energy derived from temperature-dependent degradation rates provides fundamental insight into the degradation mechanism and enables accurate prediction of stability under various temperature conditions. Quality control specifications establish acceptable degradation limits and storage recommendations to ensure product quality throughout the intended shelf life.

Oxidative Stability Assessment

Oxidative stability studies examine liguzinediol degradation under atmospheric oxygen conditions, simulating real-world storage environments. These investigations employ controlled atmosphere chambers with defined oxygen concentrations, humidity levels, and temperature conditions. The studies identify oxygen-sensitive functional groups and establish requirements for protective packaging or antioxidant formulation additives.

Accelerated oxidation studies utilize elevated temperature and oxygen pressure to accelerate degradation processes within practical study timelines. The results guide formulation development and packaging selection to minimize oxidative degradation during product storage and distribution. Analytical monitoring focuses on liguzinediol content, formation of oxidation products, and changes in physical appearance or other quality attributes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

168.0899

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Li S, Huang H, Zhang M, Wang W, Xue S, Gao Y, Xie M, Chen K, Liu F, Chen L. Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. J Cardiovasc Pharmacol. 2017 Apr;69(4):236-244. doi: 10.1097/FJC.0000000000000467. PubMed PMID: 28134629.
2: Wu X, Qi X, Lu Y, Lin C, Yuan Y, Zhu Q, Yin Q, Li W, Li Y, Bian H. Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro. Biomed Pharmacother. 2016 May;80:260-7. doi: 10.1016/j.biopha.2016.03.033. Epub 2016 Apr 1. PubMed PMID: 27133065.
3: Zhu HH, Chen YQ, Cheng D, Li W, Wang TL, Wen HM, Chen L, Liu J. Synthesis and positive inotropic activity evaluation of liguzinediol metabolites. Bioorg Med Chem Lett. 2016 Feb 1;26(3):882-884. doi: 10.1016/j.bmcl.2015.12.072. Epub 2015 Dec 21. PubMed PMID: 26725025.
4: Cheng D, Zhou Y, Li W, Shan CX, Chai C, Cui XB, Kang B, Wang TL, Wen HM. Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. J Chromatogr Sci. 2015 Sep;53(8):1280-8. doi: 10.1093/chromsci/bmu230. Epub 2015 Feb 12. PubMed PMID: 25680683.
5: Zhang J, Li W, Wen HM, Zhu HH, Wang TL, Cheng D, Yang KD, Chen YQ. Synthesis and biological evaluation of liguzinediol mono- and dual ester prodrugs as promising inotropic agents. Molecules. 2014 Nov 5;19(11):18057-72. doi: 10.3390/molecules191118057. PubMed PMID: 25379643.
6: Li Y, Song P, Zhu Q, Yin QY, Ji JW, Li W, Bian HM. Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Acta Pharmacol Sin. 2014 Oct;35(10):1257-64. doi: 10.1038/aps.2014.75. Epub 2014 Sep 15. PubMed PMID: 25220638; PubMed Central PMCID: PMC4186991.
7: Shan CX, Li W, Wen HM, Wang XZ, Zhu XW, Cui XB. Metabolite identification of liguzinediol in dogs by ultra-flow liquid chromatography/tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Sep 15;967:63-8. doi: 10.1016/j.jchromb.2014.06.029. Epub 2014 Jul 5. PubMed PMID: 25078861.
8: Liu Z, Li W, Qin K, Wen K, Zhu CJ, Li NG, Bian HM, Wen HM, Chen L. Scaffold evaluation of liguzinediol analogs as novel cardiotonic agents. Pharmazie. 2013 Dec;68(12):926-32. PubMed PMID: 24400437.
9: Liu Z, Li W, Wen HM, Bian HM, Zhang J, Chen L, Chen L, Yang KD. Synthesis, biological evaluation, and pharmacokinetic study of novel liguzinediol prodrugs. Molecules. 2013 Apr 18;18(4):4561-72. doi: 10.3390/molecules18044561. PubMed PMID: 23599014.
10: Chen L, Xu Y, Li W, Wu H, Luo Z, Li X, Huang F, Young C, Liu Z, Zhou S. The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism. Life Sci. 2012 Oct 5;91(11-12):402-408. doi: 10.1016/j.lfs.2012.08.001. Epub 2012 Aug 11. PubMed PMID: 22906633.
11: Shan CX, Li W, Wen HM, Wang XZ, Zhu YH, Cui XB. Identification of liguzinediol metabolites in rats by ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry. J Pharm Biomed Anal. 2012 Mar 25;62:187-90. doi: 10.1016/j.jpba.2011.12.016. Epub 2012 Jan 5. PubMed PMID: 22277354.

Explore Compound Types